molecular formula C15H16BrNO2S B8528778 N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

Cat. No. B8528778
M. Wt: 354.3 g/mol
InChI Key: QSUNXTFHBBPPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C15H16BrNO2S and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)phenyl]propane-2-sulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-11(2)20(18,19)17-15-6-4-3-5-14(15)12-7-9-13(16)10-8-12/h3-11,17H,1-2H3

InChI Key

QSUNXTFHBBPPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 4′-bromo-biphenyl-2-ylamine (1.038 g, 4.183 mmol) to CH2Cl2 and cool to 0° C. Add first DBU (2.6 ml, 17.038 mmol), then isopropylsulfonyl chloride (0.95 ml, 8.206 mmol) drop wise to flask and warm flask to room temperature. After 18 hours monitor reaction. If SM is still present, add DBU (1 ml), then isopropylsulfonyl chloride (0.4 ml) and then stir 2 additional hours. Purify resultant product using flash chromatography (Silica gel-25% EtOAc/Hexane) to provide propane-2-sulfonic acid (4′-bromo-biphenyl-2-yl)-amide (1.116 g, 75%). MS(m/e): 351.9(M−1).
Quantity
1.038 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Add DBU drop wise (8.76 mL, 56.92 mmol) to a solution of 2-(4-bromophenyl)phenylamine (3.53 g, 14.23 mmol) in methylene chloride (50 ml) at 0° C., followed by isopropylsulfonyl chloride (3.29 mL, 28.46 mmol) also added drop wise and stir the reaction at room temperature for 24 h. Remove solvent under reduce pressure and purify the residue by silica gel chromatography eluting with ethyl acetate:hexane 1:4 to ethyl acetate to provide the title compound (4.93 g, 98%). Mass spectrum (m/e): 355 (M+1); 353 (M−1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Add dropwise 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) drop wise (8.76 mL, 56.92 mmol) to a solution of 4′-bromo-biphenyl-2-ylamine (3.53 g, 14.23 mmol) in dichloromethane (50 ml) at 0° C., followed by drop wise addition of isopropylsulfonyl chloride (3.29 mL, 28.46 mmol) and stir the reaction at room temperature for 24 h. Remove solvent under reduce pressure and purify the residue by silica and eluting with ethyl acetate:hexane 1:4 to ethyl acetate to provide the title compound (4.93 g, 98%): Mass spectrum (m/e): 355 (M+1); 353 (M−1); 1HNMR (CDCl3) δ 1.24 (d, 6H, J=6.7 Hz); 3.28 (sep, 1H, J=6.9 Hz); 6.22 (s, 1H); 7.12-7.41 (m, 5H); 7.55-7.68 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.